![molecular formula C15H15ClN6S B4579915 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

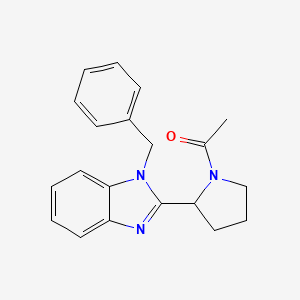

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines and their derivatives, including the mentioned compound, can be synthesized through various methods. One approach involves the heterocyclization reaction of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles to obtain pyrazolo[1,5-a][1,3,5]triazines with various substituents (Velihina et al., 2023). Another method includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines to synthesize pyrazolo[1,5-a]pyrimidines and related derivatives (Abdelriheem et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including pyrazole, triazole, and pyrimidine moieties. This complex structure contributes to the molecule's unique chemical and physical properties. Structural elucidation can be achieved through various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography for definitive structural confirmation (Abdelhamid et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines involves interactions at various positions on the heterocyclic rings, enabling the synthesis of a wide array of derivatives. These reactions include cyclocondensation, nucleophilic substitution, and various heterocyclization processes, leading to the formation of new bonds and the introduction of diverse functional groups (Davoodnia et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of the substituents on the heterocyclic core. These properties are crucial for determining the compound's suitability for various applications, including its potential use in drug development and material science (Baraldi et al., 1994).

Chemical Properties Analysis

The chemical properties of such compounds are defined by their reactivity, stability, and interactions with other molecules. These characteristics are essential for understanding the compound's behavior in chemical reactions and its potential biological activity. The presence of multiple heteroatoms and aromatic systems within the molecule contributes to its reactivity and the possibility of engaging in a wide range of chemical transformations (Desenko et al., 1998).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study by Lahmidi et al. (2019) detailed the synthesis and structural characterization of a pyrimidine derivative with a 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing the potential of such compounds in diverse applications, including antimicrobial activities (Lahmidi et al., 2019).

Biological Activities

- Research by Guo-xiang (2009) reported the herbicidal activities of certain pyrazol-5-yl and 1,3,4-oxadiazol-2ylmethylthio substituted triazolo[1,5-a]pyrimidine derivatives, indicating the utility of such compounds in agricultural applications (Guo-xiang, 2009).

Antimicrobial Properties

- Abdelriheem et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and other related compounds, highlighting their antitrypanosomal activity, which is vital for treating tropical diseases (Abdelriheem et al., 2017).

Medicinal Chemistry

- A 2008 study by Abdel‐Aziz et al. explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine and related compounds, some of which exhibited moderate antibacterial and antifungal effects, suggesting their potential in drug discovery (Abdel‐Aziz et al., 2008).

Analytical Chemistry

- The molecular structure of certain pyrazolo[1,5-a]pyrimidines was determined by X-ray diffractometry in a study by Frizzo et al. (2009), which provides foundational knowledge for the development of analytical techniques in chemistry (Frizzo et al., 2009).

Novel Compound Synthesis

- Desenko et al. (1998) conducted a study on the cyclocondensation of specific triazolo[1,5-a]pyrimidines, contributing to the broader understanding of chemical synthesis processes (Desenko et al., 1998).

Propriétés

IUPAC Name |

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S/c1-7-10(4)23-15-12(7)14-18-11(20-22(14)6-17-15)5-21-9(3)13(16)8(2)19-21/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKUQXQPWQXQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)